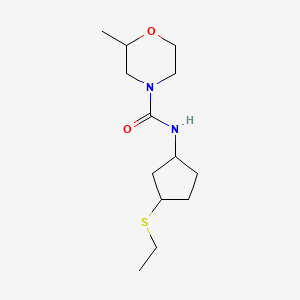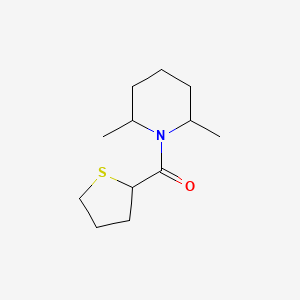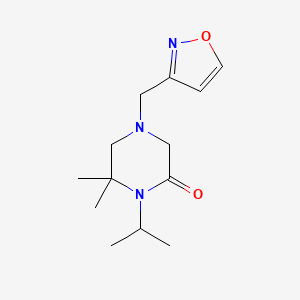
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway, leading to the suppression of downstream signaling events and ultimately inducing cell death in B-cells. N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide is highly selective for BTK and has minimal off-target effects, making it a promising therapeutic option for B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit proliferation and migration of cancer cells, and enhance the anti-tumor immune response. N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has also been shown to have minimal effects on normal B-cell function, suggesting a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce cell death in B-cells, and its potential for combination therapy with other targeted agents. However, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide also has limitations, including its relatively short half-life, which may require frequent dosing in preclinical models, and its potential for off-target effects at higher concentrations.
Orientations Futures
Several future directions for N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide research are currently being explored, including:
1. Combination therapy with other targeted agents, such as venetoclax, ibrutinib, or checkpoint inhibitors, to enhance anti-tumor activity and overcome resistance mechanisms.
2. Evaluation of N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide in other B-cell malignancies, such as mantle cell lymphoma or Waldenström macroglobulinemia.
3. Development of more potent and selective BTK inhibitors, potentially with longer half-lives and improved pharmacokinetic properties.
4. Investigation of the role of BTK inhibition in the tumor microenvironment and the immune response to cancer.
In conclusion, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide is a promising small molecule inhibitor that selectively targets BTK and has demonstrated potent anti-tumor activity in preclinical studies. Further research is needed to fully understand its potential as a therapeutic option for B-cell malignancies and to explore potential combination strategies and future directions.
Méthodes De Synthèse
The synthesis of N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentyl ring, and the introduction of the morpholine and carboxamide groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In addition, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has shown synergy with other targeted therapies, such as venetoclax and ibrutinib, suggesting potential combination treatment strategies.
Propriétés
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-3-18-12-5-4-11(8-12)14-13(16)15-6-7-17-10(2)9-15/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENJVZCKCTRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)